methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis might involve:
Preparation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the methoxy and ethyl groups.
Formation of the sulfamoyl intermediate: This involves the reaction of the thiophene derivative with sulfamoyl chloride under controlled conditions.
Coupling with methyl 4-aminobenzoate: The final step involves coupling the sulfamoyl intermediate with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and sulfamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-methoxy-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate: Similar structure but with a different position of the thiophene ring.
Methyl 4-(N-(2-methoxy-2-(furan-3-yl)ethyl)sulfamoyl)benzoate: Contains a furan ring instead of a thiophene ring.
Methyl 4-(N-(2-methoxy-2-(pyridin-3-yl)ethyl)sulfamoyl)benzoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
methyl 4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-20-14(12-7-8-22-10-12)9-16-23(18,19)13-5-3-11(4-6-13)15(17)21-2/h3-8,10,14,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNXRUDISNLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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